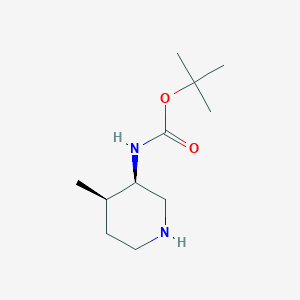

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181598 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-22-0 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3R,4R)-3-(Boc-amino)-4-methylpiperidine: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for targeting complex biological receptors and enzymes. Within this class of heterocycles, chiral-substituted piperidines are of paramount importance, as the precise stereochemistry of substituents often dictates the pharmacological activity and safety profile of a drug candidate. The interaction of a drug with its biological target is highly dependent on its three-dimensional shape, much like a key fitting into a lock.[1][2]

This guide focuses on (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a synthetically versatile chiral building block that has gained significant prominence as a key intermediate in the synthesis of advanced therapeutic agents. The specific cis-relationship between the 3-amino and 4-methyl groups, both in the (R) configuration, is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the compound's stability and allows for selective chemical manipulations at other positions of the piperidine ring.

This document will provide a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its critical role in the development of modern pharmaceuticals, most notably as a cornerstone in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, optimization, and quality control in pharmaceutical manufacturing.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 214.30 g/mol | [3][4] |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | Data not available for this specific isomer. For comparison, (R)-3-(Boc-amino)piperidine melts at 121.0-125.0 °C. | |

| Boiling Point | Data not available. Predicted for a related isomer to be ~308 °C. | |

| Solubility | Soluble in methanol and ethanol. | Inferred from related compounds. |

Molecular Architecture and Stereochemistry

The molecular structure of this compound is characterized by a piperidine ring with two stereocenters at the C3 and C4 positions, both having the R-absolute configuration.[3] This results in a cis-stereochemical relationship between the Boc-amino and methyl substituents. In its preferred chair conformation, these two groups occupy equatorial positions to minimize steric hindrance, which is the thermodynamically more stable arrangement.[3]

The bulky tert-butoxycarbonyl (Boc) group not only protects the amine from unwanted reactions but also influences the conformational dynamics of the piperidine ring.[3] The free secondary amine at the N1 position provides a reactive site for subsequent synthetic transformations.

Figure 1: 2D structure of this compound with stereochemistry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the Boc group is typically observed around 154.9 ppm. The quaternary carbon of the tert-butyl group appears at approximately 79.3 ppm, and the methyl carbons of the Boc group resonate at about 28.5 ppm.[5]

-

¹H NMR: The ¹H NMR spectrum displays characteristic signals for the protons on the piperidine ring, the methyl group, and the Boc protecting group. The specific chemical shifts and coupling constants are sensitive to the chair conformation of the piperidine ring and the relative stereochemistry of the substituents.[3] While a fully assigned spectrum is not publicly available, related structures show complex multiplets for the piperidine protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group, typically in the regions of 3300-3500 cm⁻¹ and 1680-1700 cm⁻¹, respectively. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 215.17.

Synthesis and Reactivity

The stereoselective synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors or employing stereoselective reactions.

Illustrative Synthetic Approach

A common strategy involves the stereoselective reduction of a suitably substituted pyridine or tetrahydropyridine precursor. For instance, a synthesis can commence from 3-amino-4-methylpyridine.

Figure 2: A generalized synthetic workflow for this compound.

Step-by-Step Protocol (Conceptual):

-

N-Boc Protection: The starting material, 3-amino-4-methylpyridine, is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) to protect the amino group. This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Stereoselective Hydrogenation: The resulting N-Boc protected pyridine derivative undergoes stereoselective hydrogenation of the pyridine ring. This is the key step for establishing the desired (3R,4R) stereochemistry. It is often achieved using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

-

Purification: The final product is purified using standard techniques such as column chromatography or crystallization to yield this compound with high chemical and stereochemical purity.

Reactivity Profile

The reactivity of this compound is primarily governed by the two nitrogen atoms.

-

N1-Alkylation/Acylation: The secondary amine at the N1 position is a nucleophile and can readily undergo alkylation or acylation reactions. This allows for the introduction of various substituents, which is a key step in the synthesis of Tofacitinib.[6]

-

Boc-Deprotection: The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid) to liberate the free amine at the C3 position. This orthogonal reactivity is a cornerstone of its utility in multi-step syntheses.

Application in Drug Discovery: The Case of Tofacitinib

The most prominent application of this compound is as a key chiral intermediate in the synthesis of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[6][7]

The synthesis of Tofacitinib involves the coupling of the (3R,4R)-3-amino-4-methylpiperidine core with a pyrrolo[2,3-d]pyrimidine moiety. The precise stereochemistry of the piperidine ring is essential for the potent and selective inhibition of JAK enzymes by Tofacitinib.[8] Studies have shown that only the (3R,4R) isomer exhibits the desired pharmacological activity.

Figure 3: Simplified retrosynthetic analysis highlighting the role of the title compound in Tofacitinib synthesis.

Experimental Protocols

Protocol 1: Boc Protection of an Aminopiperidine (General Procedure)

Causality: The Boc group is introduced to protect the primary/secondary amine from reacting in subsequent steps, allowing for selective functionalization of other parts of the molecule. Di-tert-butyl dicarbonate is a mild and efficient reagent for this purpose.

-

Dissolve the aminopiperidine derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization by NMR Spectroscopy

Self-Validation: The combination of ¹H and ¹³C NMR provides a detailed picture of the molecular structure. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR, along with the chemical shifts in the ¹³C NMR, should be fully consistent with the expected structure of this compound.

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring adequate resolution to observe coupling patterns.

-

Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Process the spectra and assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.

Conclusion

This compound is a valuable and strategically important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups make it an indispensable intermediate for the synthesis of complex pharmaceutical agents, most notably the JAK inhibitor Tofacitinib. The continued development of efficient and stereoselective synthetic routes to this and related chiral piperidines will undoubtedly fuel the discovery and development of new and improved therapeutics.

References

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. research.unl.pt [research.unl.pt]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to (3R,4R)-3-(Boc-amino)-4-methylpiperidine: Synthesis, Characterization, and Application in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of (3R,4R)-3-(tert-butoxycarbonylamino)-4-methylpiperidine, a pivotal chiral building block in contemporary medicinal chemistry. While a dedicated CAS number for this specific compound remains elusive in publicly accessible databases, its structural motif is a cornerstone in the architecture of several Janus kinase (JAK) inhibitors, most notably Tofacitinib. This document will furnish a detailed, scientifically-grounded overview of its synthesis, leveraging established stereoselective methodologies, its predicted analytical characterization, and its critical role in the development of targeted therapeutics. The protocols and insights presented herein are curated to empower researchers in the synthesis and application of this valuable synthetic intermediate.

Introduction: The Significance of the (3R,4R)-3-Amino-4-methylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for three-dimensional molecular design. The stereospecific functionalization of the piperidine core allows for precise interactions with biological targets, leading to enhanced potency and selectivity.

The (3R,4R)-3-amino-4-methylpiperidine moiety, in particular, has garnered significant attention as a key structural element in the development of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer. The specific stereochemistry of the cis-relationship between the amino group at the 3-position and the methyl group at the 4-position is crucial for the high affinity and selectivity of these inhibitors for their target kinases.[2]

The Boc-protected derivative, (3R,4R)-3-(Boc-amino)-4-methylpiperidine, is the direct precursor to this critical pharmacophore, enabling its seamless integration into complex molecular architectures during multi-step syntheses. Its stability and ease of deprotection under mild acidic conditions make it an ideal intermediate for late-stage functionalization in drug development pipelines.

While a specific CAS number for this compound is not readily found in public databases, the closely related intermediate in the synthesis of Tofacitinib, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is well-documented.[2] This guide will leverage the extensive patent literature on the synthesis of this and other related compounds to provide a robust framework for the preparation and characterization of the title compound.

Stereoselective Synthesis of this compound

The synthesis of this compound necessitates a robust strategy for controlling the stereochemistry at the C3 and C4 positions of the piperidine ring. Drawing from established methodologies for the synthesis of Tofacitinib intermediates, a multi-step sequence starting from readily available precursors can be proposed.[3][4]

Proposed Synthetic Pathway

The following diagram outlines a logical and field-proven synthetic route. The causality behind each transformation is explained to provide a deeper understanding of the process.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

-

Rationale: Acetylation of the amino group serves to moderate its reactivity and influence the stereochemical outcome of the subsequent hydrogenation.

-

Procedure: To a solution of 3-amino-4-methylpyridine (1.0 eq) in pyridine (5 vol) at 0 °C is added acetic anhydride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched with water and the product, N-(4-methylpyridin-3-yl)acetamide, is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Rationale: The hydrogenation of the pyridine ring is a critical step that establishes the cis stereochemistry between the substituents at the 3 and 4 positions. The use of a platinum catalyst in an acidic medium is known to favor the formation of the cis isomer.[1]

-

Procedure: N-(4-methylpyridin-3-yl)acetamide (1.0 eq) is dissolved in acetic acid (10 vol) and charged into a high-pressure hydrogenation vessel. Platinum(IV) oxide (Adam's catalyst, 0.02 eq) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas (50 psi). The reaction is stirred at room temperature for 24 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield crude cis-N-(4-methylpiperidin-3-yl)acetamide.

-

Rationale: Removal of the acetyl protecting group is necessary to liberate the primary amine for the subsequent chiral resolution.

-

Procedure: The crude cis-N-(4-methylpiperidin-3-yl)acetamide is refluxed in 6N hydrochloric acid (10 vol) for 12 hours. The reaction mixture is then cooled and concentrated under reduced pressure. The residue is basified with a saturated aqueous solution of sodium hydroxide and extracted with dichloromethane to afford racemic cis-3-amino-4-methylpiperidine.

-

Rationale: Diastereomeric salt formation with a chiral resolving agent, such as L-tartaric acid, is a classical and effective method for separating enantiomers.

-

Procedure: The racemic cis-3-amino-4-methylpiperidine (1.0 eq) is dissolved in ethanol (10 vol). A solution of L-tartaric acid (0.5 eq) in ethanol (5 vol) is added dropwise. The mixture is heated to reflux and then allowed to cool slowly to room temperature, during which time the L-tartrate salt of the (3R,4R)-enantiomer selectively crystallizes. The salt is collected by filtration and can be recrystallized from ethanol to enhance enantiomeric purity. The free base, (3R,4R)-3-amino-4-methylpiperidine, is obtained by treating the tartrate salt with an aqueous base.

-

Rationale: The introduction of the tert-butoxycarbonyl (Boc) group protects the primary amine, rendering it stable to a wide range of reaction conditions while allowing for easy removal when needed.

-

Procedure: To a solution of (3R,4R)-3-amino-4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (10 vol) at 0 °C is added a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane (2 vol) dropwise. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Analytical Characterization

Due to the absence of publicly available experimental spectra for the title compound, the following characterization data is predicted based on fundamental principles of NMR spectroscopy and analysis of structurally analogous compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H (NH-Boc) | ~4.5-5.0 | Broad Singlet | 1H | - |

| H3 | ~3.6-3.8 | Multiplet | 1H | - |

| H2 (axial) | ~3.0-3.2 | Multiplet | 1H | - |

| H2 (equatorial) | ~2.6-2.8 | Multiplet | 1H | - |

| H6 (axial) | ~2.9-3.1 | Multiplet | 1H | - |

| H6 (equatorial) | ~2.5-2.7 | Multiplet | 1H | - |

| H4 | ~1.8-2.0 | Multiplet | 1H | J ≈ 6-7 Hz |

| H5 (axial) | ~1.6-1.8 | Multiplet | 1H | - |

| H5 (equatorial) | ~1.4-1.6 | Multiplet | 1H | - |

| CH₃ (C4) | ~0.9-1.0 | Doublet | 3H | J ≈ 6-7 Hz |

| C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~155-156 |

| C(CH₃)₃ (Boc) | ~79-80 |

| C3 | ~50-52 |

| C2 | ~46-48 |

| C6 | ~45-47 |

| C4 | ~35-37 |

| C5 | ~30-32 |

| C(CH₃)₃ (Boc) | ~28.5 |

| CH₃ (C4) | ~14-16 |

Expected Mass Spectrometry and IR Data

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z = 215.17.

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected around 3350 cm⁻¹ (N-H stretch), 2970 cm⁻¹ (C-H stretch, aliphatic), and 1680 cm⁻¹ (C=O stretch, carbamate).

Applications in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary and most significant application of this compound is as a key building block in the synthesis of JAK inhibitors.[1] The Boc-protected amine at the C3 position and the methyl group at the C4 position with their specific cis stereochemistry are essential for the pharmacological activity of these drugs.

Role in the Synthesis of Tofacitinib Analogs

The synthesis of Tofacitinib and its analogs involves the coupling of the deprotected (3R,4R)-3-amino-4-methylpiperidine core with a suitable heterocyclic partner, typically a pyrrolo[2,3-d]pyrimidine derivative. The Boc protecting group in the title compound allows for the initial construction of the piperidine scaffold and subsequent transformations on other parts of the molecule before its removal to unmask the nucleophilic amine for the key coupling reaction.

Caption: General application workflow in the synthesis of JAK inhibitors.

The ability to synthesize this compound efficiently and with high stereochemical purity is, therefore, a critical enabling technology in the discovery and development of novel therapeutics for a range of inflammatory and autoimmune disorders.

Conclusion

This compound represents a quintessential example of a high-value, chiral building block in modern pharmaceutical research. While its formal identification through a CAS number is not straightforward, its structural and functional importance is unequivocally established through its role as a precursor to potent JAK inhibitors. This guide has provided a comprehensive overview of a robust, stereoselective synthetic strategy, predicted analytical data for its characterization, and a clear outline of its application. The methodologies and insights contained herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules, empowering them to accelerate their drug discovery efforts.

References

- 1. research.unl.pt [research.unl.pt]

- 2. nbinno.com [nbinno.com]

- 3. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]

- 4. WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

The Strategic Role of Chiral Piperidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of a vast number of therapeutic agents.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing molecules that can effectively interact with biological targets.[2] However, the true potential of the piperidine moiety is unlocked when chirality is introduced. This guide provides an in-depth technical exploration of the multifaceted role of chiral piperidines in drug discovery and development. We will delve into the profound impact of stereochemistry on a molecule's pharmacological profile, examine state-of-the-art synthetic strategies for accessing enantiomerically pure piperidines, and analyze case studies of successful drugs that leverage this critical structural feature. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and application of chiral piperidines in their own research endeavors.

Introduction: The Piperidine Scaffold in Pharmaceuticals

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][3] Its ubiquity can be attributed to its conformational flexibility and its capacity to engage in a variety of intermolecular interactions, making it an ideal framework for drug design.[2]

Prevalence of the Piperidine Moiety in FDA-Approved Drugs

Piperidine derivatives are integral components in numerous commercially available drugs, spanning a wide range of therapeutic areas. Examples include methylphenidate (for ADHD), fexofenadine (an antihistamine), risperidone (an antipsychotic), and donepezil (for Alzheimer's disease).[4] The piperidine ring often serves as a key pharmacophore, directly interacting with the biological target, or as a scaffold to orient other functional groups in the optimal three-dimensional space for binding.

The Critical Dimension of Chirality

While the piperidine ring itself is a valuable component, the introduction of one or more chiral centers elevates its significance in drug design.[4][5] Chirality, or the "handedness" of a molecule, plays a pivotal role in the interaction between a drug and its biological target, which is typically a chiral entity like a protein or nucleic acid.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[6] The use of a single enantiomer, rather than a racemic mixture, can lead to enhanced therapeutic precision, improved potency, and a better safety profile.[6]

The Impact of Chirality on Drug Properties

The introduction of a chiral center into a piperidine scaffold can have a profound influence on a molecule's overall properties, extending beyond its direct interaction with the target.[5][7] These effects can be leveraged by medicinal chemists to fine-tune a drug candidate's profile.

Modulating Physicochemical Properties

Chirality can significantly alter a molecule's physicochemical properties, such as solubility and lipophilicity (logD).[4][5] For instance, in the development of measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors, the introduction of a substituent at the 2-position of the piperidine ring was shown to enhance aqueous solubility.[5] Similarly, for succinate receptor 1 (SUCNR1) inhibitors, the position of a substituent on the piperidine ring dramatically affected the logD value, with a 3-substituted analog exhibiting increased permeability and lipophilicity compared to its 4-substituted counterpart.[5]

Enhancing Biological Activity and Selectivity

The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with the binding site of a protein. Chiral piperidines often exhibit a better fit within the target's binding pocket, leading to enhanced biological activity and selectivity.[4][5] For example, in the development of MEK1/2 inhibitors, the presence of a chiral piperidine side chain was found to be essential for fitting into the enzyme's cavity, thereby increasing the drug's potency.[4] Furthermore, introducing a chiral center can improve selectivity for the intended target over off-targets, which can reduce side effects.[5] In the development of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of the piperidine ring, while slightly decreasing potency, significantly increased selectivity over GABAa receptors.[5]

Improving Pharmacokinetic Profiles (ADME)

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy. The introduction of chiral piperidine scaffolds has been shown to improve the pharmacokinetic profiles of drug candidates.[5][7] This can manifest as increased oral bioavailability, a more favorable distribution in the body, or a longer half-life.

Mitigating Off-Target Effects (e.g., hERG Toxicity)

A significant hurdle in drug development is the potential for off-target effects, with cardiotoxicity mediated by the human Ether-à-go-go-Related Gene (hERG) potassium channel being a major concern. The incorporation of chiral piperidine scaffolds has been identified as a strategy to reduce hERG toxicity.[4][5] This is often achieved through conformational restriction and structure-based design, where the chiral piperidine helps to orient the molecule in a way that minimizes its interaction with the hERG channel.

Strategic Synthesis of Enantiomerically Pure Piperidines

The therapeutic benefits of single-enantiomer drugs have driven the development of robust and efficient methods for the synthesis of enantiomerically pure piperidines.[8] These strategies can be broadly categorized into asymmetric catalysis, chemo-enzymatic and biocatalytic methods, and the use of the chiral pool.

Asymmetric Catalysis: A Powerful Approach

Catalytic asymmetric synthesis is a highly attractive approach for generating chiral piperidines due to its efficiency and atom economy.[9]

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral piperidines. One notable method involves the asymmetric reductive Heck reaction of boronic acids with a pyridine derivative to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity.[10][11] These intermediates can then be reduced to the corresponding chiral piperidines.[10][11]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [10]

-

Reactant Preparation: In a glovebox, a vial is charged with the dihydropyridine substrate, arylboronic acid, and a chiral rhodium catalyst.

-

Solvent Addition: Anhydrous solvent (e.g., dioxane) is added to the vial.

-

Reaction Initiation: The reaction is initiated by the addition of a base (e.g., potassium hydroxide) and water.

-

Incubation: The reaction mixture is stirred at a specified temperature for a set period.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to yield the enantioenriched tetrahydropyridine.

-

Reduction: The tetrahydropyridine is then subjected to a standard reduction protocol (e.g., hydrogenation) to afford the final chiral piperidine.

Caption: Rh-catalyzed asymmetric synthesis of chiral piperidines.

The [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides an efficient route to functionalized piperidine derivatives with high stereoselectivity.[9] This method allows for the construction of the piperidine ring and the simultaneous introduction of chirality in a single step.

Chemo-enzymatic and Biocatalytic Methods

Nature's catalysts, enzymes, offer unparalleled selectivity and operate under mild conditions, making them ideal for the synthesis of chiral molecules.[8]

A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry.[8] This method often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[8]

Transaminases are enzymes that can be used in cascade reactions to generate key reactive intermediates for the synthesis of chiral piperidines.[12] For example, a hybrid bio-organocatalytic cascade can be employed where a transaminase generates an intermediate that then undergoes a Mannich reaction to form 2-substituted piperidines.[12]

Experimental Protocol: Biocatalytic C–H Oxidation and Radical Cross-Coupling [13]

-

Enzymatic Hydroxylation: An inexpensive carboxylated piperidine is subjected to enzymatic C–H oxidation using a suitable hydroxylase (e.g., trans-4-proline hydroxylase) to introduce a hydroxyl group.

-

Intermediate Isolation: The hydroxylated piperidine intermediate is isolated and purified.

-

Radical Cross-Coupling: The hydroxylated intermediate undergoes a radical cross-coupling reaction (e.g., Ni-electrocatalytic decarboxylative cross-coupling) with an aryl iodide to form the desired complex, three-dimensional piperidine derivative.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

conformational analysis of 4-methylpiperidine derivatives

An In-Depth Technical Guide to the Conformational Analysis of 4-Methylpiperidine Derivatives

Foreword: From Flat Structures to 3D Realities

The Foundational Equilibrium: The Chair Conformation and the A-Value

The piperidine ring, like its carbocyclic cousin cyclohexane, overwhelmingly prefers a chair conformation to minimize angular and torsional strain. In 4-methylpiperidine, this leads to a dynamic equilibrium between two chair conformers, distinguished by the orientation of the methyl group: axial or equatorial.

The energetic preference for the equatorial position is a foundational concept in stereochemistry. This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions.[2] An axial methyl group experiences destabilizing steric repulsion with the axial hydrogens at the C2 and C6 positions. This specific type of steric clash is also known as a syn-pentane interaction.[2][3]

The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy difference (ΔG), commonly referred to as the A-value . For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, meaning it costs this much energy to force the methyl group into the axial position.[4] This value serves as a crucial baseline for understanding the more complex systems of substituted piperidines.

References

A-Z of Boc-Protected Chiral Amines: A Technical Guide for Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of tert-butoxycarbonyl (Boc)-protected chiral amines, indispensable tools in modern organic synthesis and drug development. The guide delves into the fundamental principles of the Boc protecting group, detailing its installation and removal, and explores the critical role it plays in controlling reactivity and preserving stereochemical integrity. We will examine the synthesis of these crucial building blocks, covering asymmetric synthesis and chiral resolution. Furthermore, this guide will highlight their extensive applications, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

I. The Cornerstone of Amine Protection: The Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection of amines in organic synthesis.[1][2] Its widespread use stems from its ability to be introduced under mild conditions and, crucially, its selective removal under acidic conditions, a characteristic that makes it orthogonal to many other protecting groups.[3][4] This allows for precise control over the reactivity of amine functionalities during complex multi-step syntheses.[1][5]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[2][6] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[3][6] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to deprotonate the amino group, thereby increasing its nucleophilicity.[6]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][6][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] This intermediate readily decarboxylates to release the free amine and carbon dioxide.[3][6]

A potential issue during deprotection is the intermolecular side reactions of the intermediate tert-butyl cation, which can alkylate nucleophilic sites on the substrate.[3][8] To mitigate this, scavengers are often added to the reaction mixture.[8]

| Parameter | Boc Protection | Boc Deprotection |

| Reagents | (Boc)₂O, Base (optional)[6] | Strong Acid (e.g., TFA, HCl)[3][6] |

| Solvent | Aprotic (DCM, THF), Water[6][9] | DCM[6] |

| Byproducts | t-Butanol, CO₂[2] | Isobutene, CO₂[3] |

| Key Advantage | Mild conditions, high chemoselectivity[10] | Orthogonal to many other protecting groups[3] |

II. Synthesis of Boc-Protected Chiral Amines

The synthesis of enantiomerically pure chiral amines is a critical endeavor in medicinal chemistry and drug development.[11][12] Boc protection plays a pivotal role in these synthetic strategies.

Asymmetric Synthesis

Significant advancements have been made in the enantioselective synthesis of chiral amines, with transition metal-catalyzed asymmetric hydrogenation being a prominent method.[11][13][14] This approach often involves the hydrogenation of prochiral imines, enamides, or enamines using chiral catalysts.[13][14]

Another powerful strategy is the use of chiral auxiliaries. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide array of amines.[15]

Chiral Resolution

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure amines. This can be achieved through several techniques:

-

Crystallization: Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization is a widely used method.[]

-

Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers of Boc-protected amino acids and other chiral amines.[9][17]

-

Enzymatic Resolution: Enzymes, such as lipases, can exhibit high stereoselectivity, catalyzing the transformation of one enantiomer in a racemic mixture while leaving the other untouched.[18][] This method offers mild reaction conditions and high efficiency.[]

III. Applications in Drug Development and Peptide Synthesis

Boc-protected chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[20][21] Their ability to control reactivity and influence solubility makes them invaluable in complex synthetic routes.[20]

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was a cornerstone in the early development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield.[7][22] In Boc-based SPPS, the α-amino group of the amino acid is protected by the Boc group, which is stable under the coupling conditions but can be selectively removed with a moderately strong acid like TFA.[6][23]

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent, the Boc strategy remains advantageous in specific scenarios, such as the synthesis of hydrophobic peptides and for solution-phase synthesis of long peptides or small proteins.[24][]

Chiral Building Blocks in Complex Synthesis

Beyond peptide synthesis, Boc-protected chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals.[20][21] They are used to introduce specific chiral centers into complex molecules, which is often critical for biological activity.[9] For instance, they are utilized in the synthesis of antiviral agents, anticancer drugs, and antibiotics.[20][21]

IV. Experimental Protocols

General Protocol for Boc Protection of a Chiral Amine

This protocol is a standard procedure designed to minimize racemization.[9]

-

Dissolution: Dissolve the chiral amine (1.0 equivalent) in dichloromethane (DCM) or a 2:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approximately 0.1-0.2 M).[9]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution. If a base is used, add triethylamine (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, if an aqueous co-solvent was used, extract the mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected amine in a minimal amount of DCM.

-

Acid Addition: Add a solution of TFA in DCM (typically 25-50%) to the reaction mixture.[6]

-

Reaction: Stir the reaction at room temperature for 20-30 minutes.[6] Monitor the deprotection by TLC.

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting crude product can be azeotroped with toluene to remove residual TFA.[3]

V. Characterization and Quality Control

Ensuring the enantiomeric purity of chiral amines is paramount.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (ee) of chiral amines and their derivatives.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or derivatization with a chiral agent can be used to differentiate enantiomers by NMR.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the protected amine.

-

Infrared (IR) Spectroscopy: Can confirm the presence of the carbamate functional group.

VI. Conclusion

Boc-protected chiral amines are fundamental and versatile tools in the arsenal of the modern organic and medicinal chemist. Their ease of formation, stability under a range of conditions, and selective removal make them ideal for the intricate task of synthesizing complex, enantiomerically pure molecules. From the foundational work in peptide synthesis to their current widespread use in the development of novel therapeutics, the importance of Boc-protected chiral amines in advancing drug discovery cannot be overstated. A thorough understanding of their synthesis, reactivity, and application is essential for any scientist working in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 22. nbinno.com [nbinno.com]

- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 24. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Chiral Building Blocks for Drug Discovery: From Core Principles to Industrial Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is not merely a structural curiosity but a pivotal determinant of therapeutic efficacy and safety.[1][2] A significant majority of drugs currently on the market are chiral, and their biological activity is intrinsically linked to their three-dimensional architecture.[3][4] The human body, being a chiral environment composed of enantiomerically pure proteins, nucleic acids, and sugars, interacts differently with each enantiomer of a chiral drug.[5][6] These mirror-image isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for adverse or toxic effects.[1][6][7]

The tragic case of thalidomide in the 1950s and 60s, where one enantiomer provided sedative effects while the other was a potent teratogen, serves as a stark reminder of the profound consequences of ignoring stereochemistry.[2][6] This and other examples have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the stereochemical identity of new drugs to be established and each enantiomer to be studied independently.[7][8] Consequently, the ability to produce single-enantiomer drugs is no longer a niche capability but a fundamental requirement in the pharmaceutical industry.[9][10]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the core strategies for synthesizing enantiomerically pure chiral building blocks. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering field-proven insights into the three principal avenues for accessing these critical molecules: the exploitation of nature's "chiral pool," the resolution of racemic mixtures, and the elegant efficiency of asymmetric synthesis.

I. The Strategic Landscape: Three Pillars of Chiral Synthesis

The synthesis of enantiomerically pure compounds is a strategic decision that balances factors like cost, scale, timeline, and the complexity of the target molecule. The three primary strategies—Chiral Pool Synthesis, Resolution, and Asymmetric Synthesis—are not mutually exclusive and are often used in combination. However, they represent distinct philosophical approaches to obtaining stereochemical purity.

Caption: The three principal strategies for accessing chiral molecules.

The Chiral Pool: Leveraging Nature's Stereochemical Fidelity

The chiral pool approach is a highly effective strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[11][12][13] This method is powerful because it circumvents the need to create a chiral center from scratch; the stereochemistry is already embedded in the starting material.

-

Principle of Causality: The choice to use a chiral pool starting material is driven by structural similarity between the available natural product and the desired synthetic target. By selecting a precursor that already contains one or more of the required stereocenters, a synthetic route can be significantly shortened and simplified.[13]

-

Common Chiral Pool Sources:

-

Amino Acids: L-amino acids are abundant, relatively inexpensive, and serve as versatile precursors for chiral amines, acids, and other complex structures.[11][12]

-

Carbohydrates: Sugars like glucose, fructose, and ribose provide a dense array of stereocenters, making them ideal starting points for polyhydroxylated compounds and complex natural products.[12]

-

Terpenes: Readily available from plant sources, compounds like limonene, pinene, and menthol are excellent chiral starting materials for various synthetic targets.[12][14]

-

Hydroxy Acids: Lactic acid and tartaric acid are fundamental building blocks used in a wide range of applications.[12]

-

-

Field Insights: While elegant, this approach is limited by the structural diversity of the available chiral pool. The synthesis must be designed around the existing molecule, which can sometimes lead to longer, less direct routes if significant structural modification is required.

Resolution of Racemates: The Art of Separation

Many classical organic reactions produce a 50:50 mixture of two enantiomers, known as a racemate. Resolution is the process of separating this mixture into its individual, enantiomerically pure components.[12] While often viewed as less efficient than asymmetric synthesis, resolution remains a widely used and robust technique, particularly at industrial scale.[15]

-

Classical Chemical Resolution: This method involves reacting the racemate with an enantiomerically pure resolving agent (often a chiral acid or base) to form a pair of diastereomers.[15] Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like crystallization. The resolving agent is then removed to yield the separated enantiomers.

-

Enzymatic Kinetic Resolution: This is a powerful and highly selective method that leverages the stereospecificity of enzymes.[16][17] In a kinetic resolution, an enzyme selectively catalyzes the transformation of only one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.[18] For example, a lipase might selectively acylate the (R)-alcohol in a racemic mixture, producing the (R)-ester and leaving the (S)-alcohol untouched. The resulting product and unreacted starting material can then be easily separated.

Caption: Enzymatic Kinetic Resolution of a racemic alcohol.

-

The 50% Yield Limitation and Dynamic Kinetic Resolution (DKR): A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer (either the product or the unreacted starting material) is 50%.[18] To overcome this, Dynamic Kinetic Resolution (DKR) combines the enzymatic resolution with an in situ racemization of the unreacted enantiomer.[18] A racemization catalyst (often a metal complex) continuously converts the slow-reacting enantiomer back into the racemate, allowing the enzyme to eventually transform nearly 100% of the starting material into the desired single-enantiomer product.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis is the most sophisticated strategy, aiming to selectively create a desired enantiomer from a prochiral (non-chiral) starting material.[9][12] This approach is highly atom-economical and is the cornerstone of modern chiral synthesis. Its power lies in the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[19]

-

Principle of Causality: Asymmetric synthesis works by introducing a chiral influence into the reaction environment. This chiral influence forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. This is achieved through three main pillars of catalysis.

-

The Three Pillars of Asymmetric Catalysis:

-

Transition-Metal Catalysis: This involves a central metal atom coordinated to chiral ligands.[20][21] The chiral ligands create a well-defined, asymmetric three-dimensional space around the metal's active site, directing the substrate to bind in a specific orientation and leading to a highly enantioselective transformation.[20][22] Landmark examples include Noyori's asymmetric hydrogenation of ketones and Knowles' hydrogenation of olefins, work for which they shared the 2001 Nobel Prize in Chemistry.[21][23]

-

Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the use of metals.[21][24][25] These catalysts, such as proline and its derivatives, activate substrates by forming transient chiral intermediates (e.g., enamines or iminium ions).[25] Organocatalysis has blossomed into a major field, recognized by the 2021 Nobel Prize in Chemistry, due to its operational simplicity, stability, and lower toxicity compared to many metal catalysts.[20]

-

Biocatalysis: As seen in resolutions, enzymes are nature's highly efficient chiral catalysts.[20] In asymmetric synthesis, enzymes like ketoreductases (KREDs), transaminases, and lyases can convert prochiral substrates directly into chiral products with often near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions.[16][26][27] The advent of protein engineering and directed evolution allows scientists to tailor enzymes for non-natural substrates and improve their stability and activity for industrial processes.[26]

-

Caption: A generalized catalytic cycle in asymmetric synthesis.

II. Comparative Analysis and Data-Driven Insights

Choosing the right strategy requires a careful evaluation of the pros and cons of each approach. The following table provides a comparative summary to guide decision-making in a drug discovery context.

| Strategy | Principle | Advantages | Disadvantages | Best Suited For |

| Chiral Pool | Utilizes naturally occurring enantiopure starting materials.[12] | Cost-effective for simple targets; stereochemistry is pre-defined; can shorten syntheses.[11] | Limited by the structural diversity of available natural products; may require extensive functional group manipulation. | Synthesis of targets with close structural similarity to common amino acids, sugars, or terpenes. |

| Resolution | Separation of a racemic mixture.[15] | Robust, well-established techniques; applicable to a wide range of compounds; enzymes offer high selectivity.[18] | Maximum 50% theoretical yield (unless DKR is used); generates enantiomeric waste; adds separation steps.[18] | Large-scale production where the "wrong" enantiomer can be racemized and recycled; when asymmetric routes are difficult to develop. |

| Asymmetric Synthesis | Direct creation of a single enantiomer from a prochiral substrate using a chiral catalyst or auxiliary.[22] | High theoretical yield (up to 100%); highly atom-economical; catalytic nature is efficient for large-scale synthesis.[19] | Requires development and screening of catalysts; catalysts can be expensive or sensitive; substrate scope may be limited. | Creating novel chiral centers; routes where atom economy and step efficiency are critical; modern drug development. |

III. Field-Proven Experimental Protocols

To provide a practical context, this section details representative, step-by-step protocols for key chiral synthesis methodologies. These are illustrative examples designed to be self-validating in their logic and clarity.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a classic kinetic resolution where a lipase enzyme is used to selectively acylate one enantiomer of a racemic alcohol.

-

Objective: To separate racemic 1-phenylethanol into (S)-1-phenylethanol and (R)-1-phenylethanol acetate.

-

Causality: Lipases, such as Candida antarctica lipase B (CALB), often exhibit high enantioselectivity, preferentially acylating the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer unreacted.[28] Vinyl acetate is used as an acyl donor; the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward irreversibly.

Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (±)-1-phenylethanol (5.0 g, 40.9 mmol) and 50 mL of anhydrous hexane.

-

Reagent Addition: Add vinyl acetate (5.6 g, 65.4 mmol, 1.6 equivalents).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435, 250 mg).

-

Reaction: Seal the flask and stir the suspension at 30°C. Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the ester product. This may take 6-24 hours.

-

Workup: Once ~50% conversion is reached, filter the enzyme beads and wash them with fresh hexane. The enzyme can often be recycled.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethanol acetate can be separated by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Analysis: Determine the enantiomeric excess of the purified (S)-alcohol and the (R)-ester using chiral HPLC or GC. Expected outcome: >95% ee for both components.

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone

This protocol illustrates the use of a chiral transition-metal catalyst for the direct asymmetric synthesis of a chiral alcohol from a prochiral ketone.

-

Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.

-

Causality: A chiral ruthenium catalyst, such as one based on a BINAP ligand and a chiral diamine (e.g., Noyori's catalyst), creates a chiral environment that facilitates the delivery of hydrogen to one specific face of the ketone, leading to the preferential formation of one alcohol enantiomer.[4][29]

Methodology:

-

Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the catalyst is air-sensitive.

-

Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral catalyst, for example, RuCl₂[(R)-BINAP][(R)-DAIPEN] (10 mg, 0.01 mmol, S/C ratio ~2000).

-

Solvent and Substrate Addition: Add anhydrous, degassed isopropanol (20 mL) to the reactor, followed by acetophenone (2.4 g, 20 mmol).

-

Base Addition: Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.2 mL of a 1M solution, 0.2 mmol) as a co-catalyst.

-

Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to 10 atm of H₂.

-

Reaction: Stir the reaction mixture vigorously at 40°C. Monitor the reaction by TLC or GC for the disappearance of the starting material (typically 2-6 hours).

-

Workup: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Quench the reaction by adding a few drops of acetic acid. Filter the mixture through a short pad of silica gel to remove the catalyst, and rinse with isopropanol.

-

Purification & Analysis: Remove the solvent under reduced pressure. The crude product can be purified by distillation if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC. Expected outcome: >98% yield, >98% ee.

IV. Conclusion and Future Directions

The synthesis of chiral building blocks has evolved from a specialized challenge into a mature and enabling discipline at the heart of drug discovery.[30][31] While chiral pool synthesis and resolution remain valuable tools, the field is increasingly dominated by the elegance and efficiency of asymmetric catalysis.[20][30][32] The "three pillars"—transition-metal, organo-, and biocatalysis—provide a versatile and powerful toolkit for the modern medicinal chemist.

The future of this field lies in the synergy between these pillars. Chemoenzymatic synthesis , which combines chemical and biological transformations in a single cascade, is a rapidly growing area that promises to build complex chiral molecules with unparalleled efficiency.[33][34][35] Furthermore, the integration of these catalytic systems into continuous flow reactors is set to revolutionize industrial-scale production, offering enhanced safety, control, and scalability.[24][25] As our understanding of catalysis deepens and our ability to engineer novel catalysts grows, the synthesis of any desired chiral building block will become increasingly routine, accelerating the development of safer and more effective medicines for the future.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 16. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 19. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 21. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 22. mt.com [mt.com]

- 23. pnas.org [pnas.org]

- 24. jocpr.com [jocpr.com]

- 25. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 26. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. [PDF] Recent advances in catalytic asymmetric synthesis | Semantic Scholar [semanticscholar.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Criticality of Stereoisomerism in Piperidine-Based Drug Development: A Technical Guide

Introduction: The Privileged Piperidine Scaffold and the Imperative of Chirality

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to serve as a scaffold for diverse functionalization make it a highly versatile component in drug design.[3][4] However, the true therapeutic potential of piperidine-based drugs can only be unlocked through a deep and nuanced understanding of stereochemistry. The introduction of one or more chiral centers transforms a simple piperidine ring into a complex three-dimensional entity, where subtle differences in spatial arrangement can lead to profound variations in pharmacological activity, selectivity, and safety profiles.[5][6][7]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of why stereochemistry is paramount in the development of piperidine-based therapeutics. We will explore the fundamental principles of stereoisomerism in the context of piperidine's unique conformational landscape, dissect the dramatic impact of chirality on drug-target interactions, and detail the state-of-the-art synthetic and analytical methodologies that empower modern drug discovery.

The Pharmacological Significance of Stereoisomerism in Piperidine Drugs

The spatial orientation of substituents on a piperidine ring dictates how a molecule interacts with its biological target. Enantiomers, non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. This is a direct consequence of the chiral nature of biological systems, such as protein receptors and enzymes, which create a diastereomeric interaction with the drug, leading to differences in binding affinity and efficacy. The introduction of chiral centers can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac hERG toxicity.[5][6][7]

The "Chiral Switch": A Paradigm of Stereochemical Optimization

The concept of the "chiral switch" exemplifies the importance of stereoisomerism. This strategy involves the development of a single enantiomer of a previously marketed racemic drug.[8] The primary motivation for a chiral switch is to offer a superior therapeutic agent with an improved efficacy/safety profile.[8]

A classic example is Methylphenidate , a psychostimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). It possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic activity is primarily attributed to the (R,R)-enantiomer (dexmethylphenidate), which is approximately 10-fold more potent in inhibiting the reuptake of dopamine and norepinephrine than its (S,S)-counterpart.[8] This significant difference in potency underscores the critical role of precise stereochemistry for optimal therapeutic effect.

Impact on Selectivity and Side Effects

Stereochemistry can also govern a drug's selectivity for different receptor subtypes, which is crucial for minimizing off-target effects and improving the safety profile. For instance, in the development of monoamine transporter inhibitors based on a 3,4-disubstituted piperidine scaffold, the stereochemistry of the substituents dictates the selectivity towards dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[9] The (-)-cis isomers show DAT/NET selectivity, while the (-)-trans and (+)-cis isomers are more selective for SERT or SERT/NET.[9] This highlights how stereochemical control can fine-tune the pharmacological profile of a drug candidate.

Case Study: Risperidone

Risperidone, an atypical antipsychotic, is another piperidine-containing drug where stereochemistry is a key consideration. While it is marketed as a racemate, the two enantiomers have different metabolic fates and can contribute differently to the overall therapeutic and side-effect profile. The interplay between risperidone and other drugs, such as methylphenidate, can be complex, and understanding the stereochemical aspects of their interactions is crucial for safe and effective co-administration.[10][11][12][13][14]

Quantitative Analysis of Stereochemical Effects

The influence of stereochemistry on biological activity can be quantified, providing clear evidence for its importance in drug design. The following table summarizes the differential activity of enantiomers for selected piperidine-based compounds.

| Drug/Compound Series | Target | Enantiomer/Diastereomer | Potency (e.g., IC₅₀, Kᵢ) | Fold Difference | Reference |

| Methylphenidate | Dopamine/Norepinephrine Transporter | (R,R)-dexmethylphenidate | High | ~10x more potent | [8] |

| (S,S)-levomethylphenidate | Low | [8] | |||

| 3,4-disubstituted piperidines | Monoamine Transporters | (-)-cis isomers | DAT/NET selective | Varies with compound | [9] |

| (-)-trans & (+)-cis isomers | SERT or SERT/NET selective | [9] | |||

| Mefloquine Analog (4377) | C. neoformans | erythro enantiomers | MIC = 1 µg/mL | 2x more potent | [15] |

| threo enantiomers | MIC = 2 µg/mL | [15] |

Asymmetric Synthesis: The Key to Stereochemical Control

The profound impact of stereochemistry on the biological activity of piperidine-based drugs necessitates synthetic strategies that can deliver enantiomerically pure compounds. Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is a cornerstone of modern pharmaceutical development.[16][17][18][19][20][21][22]

Common Strategies for Asymmetric Piperidine Synthesis:

-

Catalytic Asymmetric Hydrogenation: This is a widely used and efficient method for the synthesis of enantioenriched piperidines. It often involves the hydrogenation of substituted pyridines or their corresponding pyridinium salts using chiral metal catalysts (e.g., Iridium, Rhodium).[17][18][23]

-

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): These reactions provide a powerful tool for the construction of the piperidine ring with excellent control over stereochemistry. Chiral catalysts or auxiliaries are employed to induce enantioselectivity.[16][20][24]

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or alkaloids, to construct the piperidine ring with a predefined stereochemistry.[18][21]

-

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy for the asymmetric synthesis of piperidines, offering mild reaction conditions and high enantioselectivities.[19]

Experimental Protocol: Catalytic Asymmetric Hydrogenation of a Pyridinium Salt

The following is a representative, step-by-step protocol for the asymmetric hydrogenation of a 2-alkyl-N-benzylpyridinium salt, a common method for accessing chiral 2-substituted piperidines.[17]

Step 1: Preparation of the Pyridinium Salt

-

To a solution of the 2-alkylpyridine (1.0 mmol) in acetonitrile (5 mL), add benzyl bromide (1.2 mmol).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Cool the reaction to room temperature and add diethyl ether (20 mL) to precipitate the pyridinium salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the N-benzylpyridinium salt.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, add the N-benzylpyridinium salt (0.5 mmol), the iridium catalyst precursor [Ir(COD)Cl]₂ (0.01 mmol), and the chiral ligand (e.g., MeO-BoQPhos) (0.022 mmol) to a vial.

-

Add dichloromethane (2 mL) and stir the mixture at room temperature for 30 minutes.

-

Transfer the solution to an autoclave.

-

Pressurize the autoclave with hydrogen gas (50 atm) and stir the reaction at 30 °C for 24 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Analysis

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Analytical Techniques for Chiral Discrimination

The ability to accurately determine the enantiomeric purity of a drug substance is critical for quality control and regulatory compliance. Several analytical techniques are employed for the separation and quantification of enantiomers.[25][26][27][28][29]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for chiral separations. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[25][26][27][28][29]

-

Chiral Supercritical Fluid Chromatography (SFC): SFC offers several advantages over HPLC, including faster analysis times and reduced solvent consumption. It is particularly well-suited for preparative chiral separations.[25]

-

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector to the background electrolyte.[26][27][28][29]

Experimental Workflow: Chiral HPLC Analysis

The following diagram illustrates a typical workflow for the chiral analysis of a piperidine-based drug candidate.

Caption: A typical workflow for chiral HPLC analysis.

Visualizing Chiral Recognition and Synthesis

Chiral Recognition at a Receptor Binding Site

The differential binding of enantiomers to a chiral receptor can be visualized as a three-point interaction. For a strong interaction to occur, there must be at least three points of complementary contact between the drug molecule and the receptor.

Caption: The three-point interaction model of chiral recognition.

Logical Flow of Asymmetric Synthesis and Analysis

The development of a single-enantiomer piperidine drug follows a logical progression from synthetic design to final analytical verification.

Caption: Logical workflow for asymmetric synthesis and analysis.